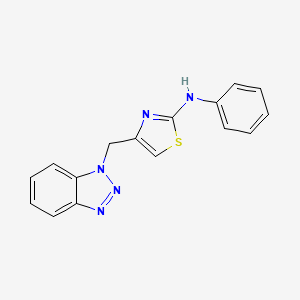![molecular formula C23H22N4O2 B2637624 N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923246-42-8](/img/structure/B2637624.png)
N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and pyrazole, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring fused with a pyridine ring, a phenyl ring, and a carboxamide group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the key areas of research involving this chemical compound and its analogs focuses on their synthesis and structural analysis. For instance, studies have been conducted on the preparation and characterization of various pyrazolo and pyridine derivatives. These compounds are synthesized through reactions involving amino-pyrazoles and cyanochalcones, with subsequent NMR and X-ray diffraction studies revealing their preferred tautomeric structures and aggregation patterns in solutions and crystals (Quiroga et al., 1999).
Potential Biological Activities
Another significant area of research involves investigating the biological activities of these compounds. Although direct studies on the specific compound mentioned may be limited, research on similar pyrazolo and pyridine derivatives has shown potential for various biological activities. For example, novel oxadiazole heterocyclic compounds containing pyranopyridine moieties have been synthesized with expectations of hypertensive activity, indicating the potential for these compounds in drug development (Kumar & Mashelker, 2007).
Chemical Properties and Reactions
Research also delves into understanding the chemical properties and reactions of these compounds, with studies focusing on their ability to undergo various chemical transformations. This includes the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the versatility of these compounds in generating new chemical structures with potential applications in material science and organic synthesis (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)16-9-11-17(12-10-16)24-22(28)19-13-26(3)14-20-21(19)25-27(23(20)29)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAAURFZCMJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)


![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)
![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)

![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2637559.png)
![N-(methylethyl)-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}a cetamide](/img/structure/B2637560.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2637563.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2637564.png)
